molecular formula C12H20N2 B1608791 N-(2-amino-1-phenylethyl)-N,N-diethylamine CAS No. 31788-97-3

N-(2-amino-1-phenylethyl)-N,N-diethylamine

Cat. No. B1608791
CAS RN: 31788-97-3
M. Wt: 192.3 g/mol
InChI Key: ZXCVEIVPQIPKIO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and its role or uses. It may also include its classification based on its molecular structure .


Synthesis Analysis

This involves the methods and processes used to create the compound. It can include the raw materials used, the conditions required, and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms within the molecule and how this influences its properties and reactivity .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves understanding the properties of the compound such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Heterocyclic Compounds

  • Application : “N-(2-amino-1-phenylethyl)-N,N-diethylamine” is a type of heterocyclic compound. Heterocyclic compounds are widely used in the research and development of new pharmaceuticals .
  • Methods : The preparation, properties, structure-biological relationships, and the prospects of further development of synthetic heterocyclic diuretics are generalized and systematized .
  • Results : The study of substances chemically close to acetazolamide led to the preparation of benzothiadiazine diuretics .

Potential Diuretics

  • Application : Compounds similar to “N-(2-amino-1-phenylethyl)-N,N-diethylamine” have been tested as potential diuretics .
  • Methods : The interaction between chemical structure and biological activity has been established .
  • Results : Specific dependencies of the interaction between chemical structure and biological activity have been established .

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and any precautions that need to be taken while handling it .

Future Directions

This involves understanding the current research trends related to the compound and potential future applications .

properties

IUPAC Name

N,N-diethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCVEIVPQIPKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397475
Record name N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-1-phenylethyl)-N,N-diethylamine

CAS RN

31788-97-3
Record name N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-1-phenylethyl)diethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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